molecular formula C7H7NO3 B590194 4-Hydroxy-3-methylpicolinic acid CAS No. 1329838-16-5

4-Hydroxy-3-methylpicolinic acid

Cat. No.: B590194
CAS No.: 1329838-16-5
M. Wt: 153.137
InChI Key: VPBDBXNKSJRYEH-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylpicolinic acid (CAS 1329838-16-5) is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . It is a solid substance that should be stored sealed in a dry environment, preferably between 2-8°C . This compound is a versatile picolinic acid derivative of significant interest in chemical research and development, particularly in pharmaceutical synthesis. It serves as a key intermediate in the preparation of more complex molecules; for instance, research patents describe synthetic processes for related 4-alkoxy-3-hydroxypicolinic acids, which are valuable scaffolds in medicinal chemistry . Furthermore, the structural motif of hydroxypicolinic acids is widely studied in coordination chemistry. Related compounds, such as 3-hydroxypicolinic acid, are known to form complexes with metals like vanadium(IV), which have been investigated for their potential insulin-mimetic properties . This suggests potential avenues for research into the biological activity of this compound and its metal complexes. The compound is offered exclusively for research and development purposes. This product is intended for laboratory use only by qualified professionals. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-5(9)2-3-8-6(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBDBXNKSJRYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70717996
Record name 3-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1329838-16-5
Record name 3-Methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70717996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 4 Hydroxy 3 Methylpicolinic Acid

Reactions of the Carboxylic Acid Moiety: Esterification, Amidation, and Reduction

The carboxylic acid group at the C2 position of the pyridine (B92270) ring is a primary site for chemical modification.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer-Speier esterification involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is a reversible process, and often the alcohol is used in excess as the solvent to drive the equilibrium towards the product. masterorganicchemistry.commasterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be employed. A common method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), which facilitates ester formation at room temperature. orgsyn.org

Amidation: The carboxylic acid can be converted into amides by reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid. Activating agents such as propylphosphonic anhydride (B1165640) (T3P®) can be used to promote the direct formation of amides. organic-chemistry.org Another effective method is the use of boric acid as a catalyst, which facilitates the direct condensation of carboxylic acids and amines, often under solvent-free or high-temperature conditions. orgsyn.orgorgsyn.org This approach is considered a green and economically viable alternative to methods that require stoichiometric activating agents. orgsyn.org

Reduction: The carboxylic acid group is generally resistant to reduction but can be converted to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation, which reduces the carboxylic acid to the corresponding primary alcohol, (4-hydroxy-3-methylpyridin-2-yl)methanol. libretexts.orgbritannica.comyoutube.com The reaction proceeds through an aldehyde intermediate, which is immediately reduced further and cannot be isolated. libretexts.org Borane (BH₃) and its complexes are also effective for this reduction and can offer greater chemoselectivity in the presence of other reducible functional groups. britannica.comnih.gov

Table 1: Representative Reactions of the Carboxylic Acid Moiety
ReactionReagents and ConditionsProductReference
Esterification (Fischer)Alcohol (R'-OH), H₂SO₄ (cat.), Heat4-Hydroxy-3-methylpicolinate ester masterorganicchemistry.com
Esterification (Steglich)Alcohol (R'-OH), DCC, DMAP (cat.), CH₂Cl₂4-Hydroxy-3-methylpicolinate ester orgsyn.org
AmidationAmine (R'R''NH), Boric Acid (cat.), Heat4-Hydroxy-3-methylpicolinamide orgsyn.org
Reduction1. LiAlH₄, THF; 2. H₃O⁺ workup(4-Hydroxy-3-methylpyridin-2-yl)methanol youtube.com

Reactions of the Hydroxyl Group: Alkylation, Acylation, and Etherification

The phenolic hydroxyl group at the C4 position is nucleophilic and can participate in a variety of substitution reactions.

Alkylation and Etherification: The hydroxyl group can be converted to an ether through O-alkylation. A common method is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). researchgate.net For more complex or sensitive alcohols, the Mitsunobu reaction provides a mild alternative for ether formation. This reaction couples the phenolic hydroxyl group with a primary or secondary alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃). beilstein-journals.org

Acylation: Acylation of the hydroxyl group leads to the formation of an ester. This can be readily achieved by reacting the compound with an acyl chloride or acid anhydride in the presence of a base, such as pyridine or triethylamine. This reaction introduces an acyl group and can be used to install a variety of functional groups or protecting groups. nih.gov

Table 2: Representative Reactions of the Hydroxyl Group
ReactionReagents and ConditionsProductReference
Alkylation (Etherification)1. Base (e.g., K₂CO₃); 2. Alkyl halide (R'-X)4-Alkoxy-3-methylpicolinic acid researchgate.net
Mitsunobu Reaction (Etherification)Alcohol (R'-OH), PPh₃, DEAD4-Alkoxy-3-methylpicolinic acid beilstein-journals.org
AcylationAcyl chloride (R'-COCl) or Anhydride ((R'CO)₂O), Base (e.g., Pyridine)4-Acyloxy-3-methylpicolinic acid nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. lumenlearning.comlibretexts.org However, the reactivity and regioselectivity are strongly influenced by the existing substituents.

In 4-hydroxy-3-methylpicolinic acid:

Hydroxyl Group (-OH): A strongly activating, ortho-, para-directing group.

Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group.

Carboxylic Acid Group (-COOH): A deactivating, meta-directing group.

The combined effect of the powerful activating hydroxyl group and the methyl group would direct incoming electrophiles primarily to the C5 and C6 positions. The C5 position is ortho to the hydroxyl group and meta to the carboxylic acid, while the C6 position is para to the hydroxyl group. The strong activation by the hydroxyl group may overcome the general deactivation of the pyridine ring, making reactions like nitration, halogenation, or sulfonation feasible, likely favoring substitution at the C5 position due to steric hindrance from the methyl group influencing the C2 position and the directing power of the hydroxyl group. lumenlearning.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (NAS) is a characteristic reaction of electron-deficient aromatic rings like pyridine, particularly when a good leaving group (such as a halide) is present at the 2-, 4-, or 6-positions. youtube.com this compound itself does not possess a suitable leaving group for a typical NAS reaction.

However, a derivative, such as 4-bromo-3-methylpicolinic acid, would be susceptible to NAS. chemscene.com In such a case, the electron-deficient nature of the pyridine ring, enhanced by the ring nitrogen, would facilitate the attack of a nucleophile (e.g., an amine, alkoxide) at the C4 position, leading to the displacement of the bromide ion via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. libretexts.orgnih.gov Regioselectivity for substitution at the 4-position of halo-substituted quinazolines and pyridines is well-documented. youtube.comnih.gov

Oxidation and Reduction Chemistry of this compound

Oxidation: The substituents on the pyridine ring are susceptible to oxidation under specific conditions. The methyl group could potentially be oxidized to a hydroxymethyl group or further to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The pyridine ring itself is relatively resistant to oxidation but can be cleaved under harsh conditions.

Reduction: Beyond the reduction of the carboxylic acid moiety to an alcohol (as discussed in Section 3.1), the pyridine ring can also be reduced. Catalytic hydrogenation, for example using hydrogen gas with a palladium, platinum, or rhodium catalyst, can reduce the aromatic ring to a piperidine (B6355638) ring. google.com This reaction typically requires elevated temperatures and pressures. The choice of catalyst and conditions can sometimes allow for selective reduction of the ring without affecting other functional groups, although the carboxylic acid may also be reduced under certain hydrogenation conditions.

Catalytic Transformations Involving this compound

Catalysis plays a key role in many transformations of this compound.

Catalytic Hydrogenation: As mentioned above, this is a primary method for the reduction of the pyridine ring. Using hydrogen gas and a metal catalyst like Pd/C is a common approach. google.com

Boric Acid Catalyzed Amidation: This represents an efficient catalytic method for converting the carboxylic acid group into an amide, avoiding the need for stoichiometric activating agents. orgsyn.org

Cross-Coupling Reactions (of derivatives): While the parent compound is not suitable for cross-coupling, halogenated derivatives (e.g., a bromo-substituted analog) could serve as substrates in various palladium-catalyzed cross-coupling reactions. For instance, a 4-bromo derivative could undergo Suzuki coupling with boronic acids, Heck coupling with alkenes, or Buchwald-Hartwig amination with amines to form C-C or C-N bonds at the C4 position, further expanding the synthetic utility of the scaffold.

Structure Activity Relationship Sar Studies of 4 Hydroxy 3 Methylpicolinic Acid Derivatives

Systematic Structural Modifications at the Carboxylic Acid Position

The carboxylic acid group at the 2-position of the pyridine (B92270) ring is a key feature of 4-hydroxy-3-methylpicolinic acid, contributing to its acidity and its ability to chelate metal ions. Modifications at this position can significantly impact the compound's physicochemical properties, such as polarity, solubility, and ability to cross cell membranes, which in turn affects its biological activity.

Esterification of the carboxylic acid is a common modification. Converting the acid to a methyl or ethyl ester, for example, increases lipophilicity. uc.pt This can lead to enhanced cell permeability and potentially altered pharmacokinetic profiles. However, the free carboxylic acid is often essential for direct interaction with biological targets, such as forming salt bridges with basic residues in an enzyme's active site. The loss of this acidic proton through esterification can lead to a decrease or complete loss of activity if the acidic nature is critical for the mechanism of action.

Amidation is another important modification. The synthesis of primary, secondary, or tertiary amides introduces different hydrogen bonding capabilities and steric profiles compared to the carboxylic acid. The biological activity of amide derivatives is highly dependent on the nature of the target. In some cases, an amide may serve as a bioisostere for the carboxylic acid, maintaining or even enhancing activity.

Modification Structure Expected Impact on Properties Potential Effect on Biological Activity
Carboxylic Acid (Parent)-COOHHigh polarity, water-soluble, acts as a hydrogen bond donor and acceptor.Can form ionic interactions with targets; may have limited membrane permeability.
Methyl Ester-COOCH₃Increased lipophilicity, reduced polarity.May improve cell penetration; activity depends on whether the free acid is required for target binding. acs.org
Ethyl Ester-COOCH₂CH₃Further increased lipophilicity compared to the methyl ester.Similar to methyl ester, with potentially greater membrane permeability.
Primary Amide-CONH₂Maintains hydrogen bonding capacity, less acidic than the carboxylic acid.Can act as a bioisostere for the carboxylic acid, potentially altering binding affinity.
N-methyl Amide-CONHCH₃Reduced hydrogen bond donor capacity compared to the primary amide.Steric and electronic changes can fine-tune target interaction.

Systematic Structural Modifications at the Hydroxyl Group

The 4-hydroxyl group is a critical determinant of the electronic properties and hydrogen-bonding potential of the molecule. Its position and presence are often crucial for biological activity.

Alkylation of the hydroxyl group, typically to a methoxy (B1213986) ether, is a common modification to probe the importance of the hydroxyl as a hydrogen bond donor. The conversion to a methoxy group removes the hydrogen bond donating ability while retaining some hydrogen bond accepting capacity. This change also increases lipophilicity. If the hydrogen bond donating ability of the hydroxyl group is essential for binding to a biological target, this modification will likely lead to a significant decrease in activity. Conversely, if the hydroxyl group is in a lipophilic pocket where hydrogen bonding is not favorable, the methoxy derivative may exhibit improved activity. Studies on related pyridine derivatives have shown that such modifications can significantly alter biological outcomes. nih.gov

The position of the hydroxyl group is also critical. For instance, in other picolinic acid series, moving the hydroxyl group from one position to another on the pyridine ring can turn an active compound into an inactive one, highlighting the precise geometric requirements for target recognition. google.com

Modification Structure Expected Impact on Properties Potential Effect on Biological Activity
Hydroxyl (Parent)-OHActs as a hydrogen bond donor and acceptor; contributes to polarity.Often crucial for direct interaction with biological targets through hydrogen bonding.
Methoxy-OCH₃Removes hydrogen bond donor capability; increases lipophilicity.Activity may decrease if hydrogen bond donation is key; may increase if lipophilicity is favored.
Acetoxy-OCOCH₃Increases steric bulk and lipophilicity; acts as a prodrug that can be hydrolyzed to the hydroxyl group.Can improve pharmacokinetics; in vivo activity depends on hydrolysis to the active hydroxyl form.

Systematic Structural Modifications of the Methyl Group

The methyl group at the 3-position of the pyridine ring influences the molecule's steric profile and electronic properties. While seemingly a simple substituent, its modification can lead to significant changes in biological activity.

Replacing the methyl group with a hydrogen atom would result in 4-hydroxypicolinic acid. This change would reduce steric hindrance and slightly increase the acidity of the carboxylic acid, as the methyl group is weakly electron-donating. The impact on activity would depend on whether the methyl group is involved in favorable lipophilic interactions within the binding site or if it causes a steric clash.

Increasing the size of the alkyl group, for example, to an ethyl or propyl group, would enhance lipophilicity and introduce greater steric bulk. This could lead to improved binding if there is a corresponding lipophilic pocket in the target protein. However, it could also result in a loss of activity due to steric hindrance.

Modification Structure Expected Impact on Properties Potential Effect on Biological Activity
Methyl (Parent)-CH₃Provides steric bulk; weakly electron-donating, slightly increases lipophilicity.May engage in favorable van der Waals interactions within a binding pocket.
Hydrogen-HReduces steric hindrance; slightly more polar than the methyl derivative.Activity change depends on the role of the methyl group in target binding.
Ethyl-CH₂CH₃Increases steric bulk and lipophilicity compared to the methyl group.May improve binding in a larger lipophilic pocket or decrease activity due to steric clash.
Trifluoromethyl-CF₃Increases steric bulk; strongly electron-withdrawing.Significantly alters electronic properties of the ring, which can drastically change binding affinity. researchgate.net

Impact of Pyridine Ring Substitution Patterns on Biological Recognition

The introduction of additional substituents on the pyridine ring, for example, at the 5- or 6-positions, can further modulate the activity. Halogens, such as fluorine or chlorine, are often used to alter electronic properties and block metabolic pathways. An electron-withdrawing fluorine atom can enhance the acidity of the hydroxyl and carboxylic acid groups and may participate in favorable interactions with the target.

The position of the nitrogen atom within the aromatic ring is itself a key determinant of the molecule's properties, imparting a dipole moment and serving as a hydrogen bond acceptor. The relative positions of the substituents to the ring nitrogen and to each other are therefore of utmost importance. For example, the biological activity of pyridine derivatives can be highly sensitive to the isomeric position of a given substituent. nih.gov

Position Substituent Expected Impact on Properties Potential Effect on Biological Activity
5-positionFluoro (-F)Electron-withdrawing; increases polarity.Can alter binding affinity and metabolic stability.
5-positionChloro (-Cl)Electron-withdrawing; increases lipophilicity compared to fluoro.Can enhance binding through halogen bonding and improve pharmacokinetic properties.
6-positionAmino (-NH₂)Electron-donating; hydrogen bond donor and acceptor.Can introduce new hydrogen bonding interactions with the target.
6-positionMethoxy (-OCH₃)Electron-donating; can influence ring electronics and steric profile.May improve activity by occupying a specific pocket in the target. nih.gov

Computational SAR Modeling and Ligand-Based Drug Design Approaches

In conjunction with synthetic efforts, computational chemistry plays a vital role in understanding and predicting the SAR of this compound derivatives. These methods can provide insights into the molecular properties that drive biological activity and can guide the design of more potent and selective compounds.

Molecular Docking studies can be used to predict the binding mode of this compound derivatives within the active site of a target protein. By visualizing the predicted binding pose, researchers can understand the key interactions, such as hydrogen bonds and lipophilic contacts, that contribute to binding affinity. This information can then be used to suggest modifications that would enhance these interactions. For example, if docking reveals an unoccupied lipophilic pocket near the methyl group, it might suggest that larger alkyl groups at this position could be beneficial. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By analyzing a dataset of this compound derivatives with known activities, a QSAR model can be developed to identify the key physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) that are important for activity. This model can then be used to predict the activity of novel, untested derivatives, thereby prioritizing synthetic efforts.

Ligand-based drug design approaches are particularly useful when the 3D structure of the biological target is unknown. These methods rely on the principle that molecules with similar shapes and properties are likely to bind to the same target and exhibit similar biological activities. By analyzing a set of known active ligands, a pharmacophore model can be generated. This model represents the essential 3D arrangement of functional groups required for activity. Novel this compound derivatives can then be designed to fit this pharmacophore model.

These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the process of identifying optimized this compound derivatives with desired biological profiles.

Biological Interactions and Mechanistic Insights of 4 Hydroxy 3 Methylpicolinic Acid and Its Analogs

Investigation of Molecular Targets and Binding Modes

The molecular targets of picolinic acid analogs are diverse, largely influenced by their ability to chelate metal ions and interact with proteins. Picolinic acid-based chelators, for instance, have been developed as scaffolds for radiotheranostic agents targeting specific biological molecules. In one such application, derivatives were designed to bind to the prostate-specific membrane antigen (PSMA), a well-known target in prostate cancer diagnostics and therapy. nih.gov

Vanadyl complexes, which often feature picolinic acid derivatives as ligands, are known to interact with various proteins. These complexes can bind to serum albumins, the primary transport proteins in the blood. nih.govresearchgate.net The interaction of these complexes with proteins can be both covalent and non-covalent, and the specific ligands retained in the complex significantly influence the binding properties. acs.org The binding of vanadyl-picolinate complexes to proteins like hen egg white lysozyme (B549824) (HEWL) has been studied, revealing that different fragments of the complex can interact with the protein. acs.org

Furthermore, iridium(III) complexes incorporating α-picolinic acid frameworks have been shown to bind to DNA and are transported by serum albumin. nih.gov The interaction with DNA is a key aspect of their antitumor mechanism.

Enzymatic Inhibition or Activation Mechanisms

Picolinic acid derivatives have been investigated as inhibitors of various enzymes. A notable area of research is their effect on metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. Dicarboxylate derivatives of pyridine (B92270), which share structural similarities with 4-hydroxy-3-methylpicolinic acid, have shown inhibitory activity against these enzymes. nih.gov For example, dipicolinic acid (2,6-pyridinedicarboxylic acid) can inhibit class B1 and B3 MBLs. nih.gov The mechanism often involves the chelation of zinc ions essential for the enzyme's catalytic activity. nih.gov

Another class of enzymes inhibited by picolinic acid analogs are protein tyrosine phosphatases (PTPs). Vanadium complexes with picolinic acid and its derivatives are potent inhibitors of these enzymes, which play crucial roles in cellular signaling. rsc.orgrsc.org The inhibitory potency can be adjusted by modifying the ligand structure. rsc.org

Some picolinic acid derivatives have also been evaluated for their α-glucosidase inhibitory activity, which is relevant for managing type 2 diabetes. While a study found that 3-methylpicolinic acid itself was inactive against α-glucosidase, its metal complexes showed some inhibitory potential. researchgate.netresearchgate.net In contrast, a pyridine-4-carboxylic acid derivative was identified as an inhibitor of 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) reductase (IspH), an enzyme involved in bacterial metabolism and a potential target for antibacterial drugs. dovepress.com

Compound/AnalogTarget EnzymeInhibition DataSource
Dipicolinic acidMetallo-β-lactamases (CcrA, IMP-1, L1)Inhibitory activity reported nih.gov
6-Phosphonomethylpyridine-2-carboxylatesMetallo-β-lactamases (NDM-1, VIM-2, IMP-1, L1)IC₅₀ values in the low micromolar range (0.306–2.91 µM) nih.gov
Vanadyl-picolinic acid complexesCysteine-based phosphatasesInhibition in the nM range rsc.orgrsc.org
3-Methylpicolinic acidα-glucosidaseInactive researchgate.net
Cr(III) and V(IV) complexes of 3-methylpicolinic acidα-glucosidaseIC₅₀ values >600 µM researchgate.net
Pyridine-4-carboxylic acid derivative4-Hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH)IC₅₀ of 1.44 µM dovepress.com

Receptor Interactions and Signal Transduction Pathways

The interaction of picolinic acid analogs with cellular receptors and their influence on signaling pathways are areas of active investigation. Hydroxy-carboxylic acid receptors (HCAs), a family of G protein-coupled receptors (GPCRs), are activated by various metabolites. plos.org These receptors, such as HCA1, HCA2, and HCA3, are coupled to Gi proteins and can trigger distinct downstream signaling cascades, including the ERK1/2 pathway. plos.orgnih.gov While direct activation of these receptors by this compound has not been documented, its structural features suggest potential for interaction with such metabolite-sensing receptors.

A derivative of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester, which is structurally different but shares the hydroxy-acid feature, has been shown to target the Akt/NFκB cell survival signaling pathway. nih.gov This compound was found to reduce the levels of phosphorylated Akt, inhibit Akt kinase activity, and subsequently decrease the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival. nih.gov

Picolinic acid, as an endogenous tryptophan metabolite, can also modulate immune responses by inducing the expression of inflammatory chemokines in macrophages, a process that may involve iron chelation. google.com

Cellular Uptake and Intracellular Localization Studies

The ability of picolinic acid and its derivatives to enter cells is crucial for their biological activity. Studies with fluorescently labeled vanadyl complexes containing di-picolinic acid ligands have demonstrated that these compounds are cell-permeable and distribute throughout the cytoplasm. rsc.orgljmu.ac.uk

The cellular uptake mechanism can be complex and energy-dependent. For example, half-sandwich iridium(III) complexes with α-picolinic acid ligands were found to enter lung cancer cells through an energy-dependent process. nih.gov Once inside, these complexes targeted mitochondria and lysosomes, leading to organelle destruction and apoptosis. nih.gov

Picolinic acid itself has been shown to affect the cellular processing of other molecules. In human colon carcinoma cells, it was found to induce the expression of the lactoferrin receptor and promote the internalization of surface-bound lactoferrin, suggesting a role in modulating iron uptake. medicinacomplementar.com.br

Interactions with Biomolecules (e.g., proteins, nucleic acids, lipids)

As previously mentioned, a primary mode of interaction for picolinic acid and its analogs is through protein binding. Their metal-chelating properties facilitate the formation of complexes that can interact with a wide range of proteins. Vanadyl complexes of picolinic acid and its derivatives have been shown to bind to transport proteins like human serum albumin and immunoglobulin G (IgG). researchgate.net The interaction of a 4-hydroxybenzoic acid analog with human serum albumin was found to primarily involve hydrogen bonds and Van der Waals forces. nih.gov

Interaction with nucleic acids is another important aspect of the biological activity of some picolinic acid analogs. Iridium(III) complexes containing picolinic acid ligands have been demonstrated to bind with DNA, which contributes to their antitumor properties by inducing oxidative stress. nih.gov

Influence on Specific Biological Processes (e.g., bacterial growth, fungal metabolism)

Picolinic acid and its derivatives exhibit significant antimicrobial and antifungal properties. Picolinic acid itself shows activity against both extracellular and intracellular Mycobacterium avium complex, and this effect is mimicked by other metal ion chelators, highlighting the importance of iron sequestration for its antibacterial action. nih.gov It can also act in combination with other antimycobacterial drugs to enhance their efficacy. nih.gov

Analog ClassOrganism(s)Observed EffectSource
Picolinic AcidMycobacterium avium complexAntimicrobial activity, potentiates other drugs nih.gov
Benzimidazolyl/Benzothiazolyl PicolinamidesBacillus subtilis, Candida albicansPotent antimicrobial and antifungal activity researchgate.net
3,4-Disubstituted Pyridine-2-carboxylic AcidsPhytopathogenic fungiFungicidal action google.com
Manganese-dipicolinic acid complexGram-positive bacteria and fungiEffective antimicrobial and antifungal activity odu.edu
Gallium(III)-dipicolinic acid complexesStaphylococcus aureus, E. coli, B. subtilisAntimicrobial activity odu.edu

Analytical Methodologies for Detection and Quantification of 4 Hydroxy 3 Methylpicolinic Acid

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 4-hydroxy-3-methylpicolinic acid. Reversed-phase HPLC (RP-HPLC) methods are commonly employed, offering robust and reliable separation.

Method development typically involves optimizing the mobile phase composition, stationary phase, flow rate, and detection wavelength. A common approach utilizes a C18 column with a gradient elution system. For instance, a mobile phase consisting of an aqueous component like 0.1% phosphoric acid (mobile phase A) and an organic modifier such as acetonitrile (B52724) (mobile phase B) has been successfully used. The gradient elution allows for the effective separation of the analyte from other components in the sample matrix. Detection is often performed using a UV detector at a specific wavelength, for example, 230 nm.

Validation of the developed HPLC method is essential to ensure its suitability for its intended purpose and is performed according to guidelines from the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities or matrix constituents.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A well-validated HPLC method ensures accurate and reproducible quantification of this compound in various samples. For related compounds, recovery percentages between 99.1% and 102.2% with a relative standard deviation (RSD) of less than 1.6% have been reported, demonstrating high accuracy and precision.

Table 1: Example HPLC Method Parameters for Picolinic Acid Derivatives

ParameterConditionReference
Column Capcell Pak C18
Mobile Phase 0.1 mol/L sodium phosphate (B84403) (pH 3.0) with 3.0 mmol/L zinc acetate (B1210297) and 3.5 mmol/L trimethylamine
Flow Rate 0.8 mL/min
Detection Fluorescence (Excitation: 336 nm, Emission: 448 nm) after post-column UV irradiation
Retention Time ~6.5 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the high polarity and low volatility of this compound, direct analysis by GC is challenging. Therefore, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form.

Common derivatization strategies for acidic compounds include:

Silylation: This is a widely used method where active hydrogen atoms in hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are employed for this purpose.

Alkylation (Esterification): This process converts carboxylic acids into their corresponding esters, which are more volatile. Methyl esters are commonly prepared.

Acylation: This involves the introduction of an acyl group.

The choice of derivatization reagent and reaction conditions is crucial for achieving complete and reproducible derivatization. For instance, a two-step derivatization procedure may be required for molecules containing both amine and hydroxyl groups.

Once derivatized, the sample is injected into the GC-MS system. The GC separates the derivatized analyte from other components based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects and identifies the separated components based on their mass-to-charge ratio, providing high selectivity and sensitivity. The use of stable isotope-labeled internal standards can further improve the accuracy and precision of the quantification.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Acids

Reagent TypeExample ReagentTarget Functional GroupsReference
Silylation N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl, Carboxyl, Amine
Alkylation Boron trifluoride in methanol (B129727) (BF3/MeOH)Carboxylic Acids
Acylation Pentafluorobenzyl bromide (PFBBr)Carboxylic Acids, Phenols

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is a valuable tool for the analysis of charged molecules like this compound. Different modes of CE can be employed, including capillary zone electrophoresis (CZE), micellar electrokinetic chromatography (MEKC), and capillary isoelectric focusing (CIEF).

In CZE, separation occurs in a buffer-filled capillary, and analytes migrate at different velocities depending on their charge-to-mass ratio. For enhanced separation, especially for complex mixtures or chiral analysis, additives can be included in the background electrolyte. For instance, vancomycin (B549263) has been used as a chiral selector for the separation of hydroxy acid enantiomers.

Key parameters that are optimized during CE method development include:

Background Electrolyte (BGE): Composition, pH, and concentration of the BGE significantly influence the separation.

Applied Voltage: Higher voltages generally lead to faster separations, but can also generate Joule heating, which may affect resolution.

Capillary: The length, internal diameter, and any coating on the capillary wall are important factors.

Injection: The method and duration of sample introduction (e.g., pressure or electrokinetic injection) affect the amount of sample analyzed.

Detection in CE is often performed using on-column UV-Vis absorbance, where a section of the capillary itself serves as the detection cell. This setup minimizes band broadening and preserves the high resolution achieved during separation.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods offer simpler and often more rapid alternatives to chromatographic techniques for the quantification of this compound, particularly in screening applications.

Spectrophotometric assays are based on the principle that the analyte absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert law). The development of a spectrophotometric assay involves identifying the wavelength of maximum absorbance (λmax) for this compound and establishing a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

Fluorometric assays are generally more sensitive and selective than spectrophotometric methods. These assays rely on the ability of the analyte, either intrinsically or after derivatization, to fluoresce when excited with light of a specific wavelength. For some picolinic acid derivatives, fluorescence can be induced by post-column UV irradiation in the presence of a metal salt like zinc acetate. The emitted fluorescence is then measured at a different, longer wavelength. The intensity of the emitted light is proportional to the analyte's concentration. The development of such an assay requires optimization of the excitation and emission wavelengths, pH, and the concentration of any necessary reagents.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Trace Analysis

For the analysis of trace levels of this compound, highly sensitive and selective hyphenated techniques are employed. These methods combine the separation power of chromatography with the detection capabilities of tandem mass spectrometry (MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of small molecules in complex biological matrices. It offers exceptional sensitivity, often reaching picogram per milliliter (pg/mL) levels, and high specificity due to the use of selected reaction monitoring (SRM). In SRM, a specific precursor ion of the analyte is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This highly selective detection minimizes interference from matrix components. Derivatization can also be used in LC-MS/MS to enhance ionization efficiency and improve sensitivity. For example, picolinic acid has been used as a derivatizing agent for hydroxy-androgens to improve their detection by LC-MS/MS.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides a similar level of sensitivity and selectivity for volatile analytes. As with GC-MS, derivatization of this compound is necessary prior to analysis. The use of MS/MS detection in GC analysis significantly enhances the signal-to-noise ratio, allowing for the quantification of very low concentrations of the analyte.

Sample Preparation Strategies for Complex Matrices

The analysis of this compound in complex matrices such as biological fluids (e.g., serum, urine) or environmental samples often requires a sample preparation step to remove interfering substances and concentrate the analyte.

Common sample preparation techniques include:

Protein Precipitation: For biological samples like serum or plasma, proteins are often removed by adding an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile), followed by centrifugation.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. This method can be automated for high-throughput analysis.

The choice of sample preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the analytical technique to be used. For instance, a simple protein precipitation might be sufficient for a relatively clean sample analyzed by a highly selective technique like LC-MS/MS, while a more complex multi-step procedure involving LLE and SPE might be necessary for a dirty sample analyzed by a less selective method.

Theoretical and Computational Chemistry Studies on 4 Hydroxy 3 Methylpicolinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For 4-Hydroxy-3-methylpicolinic acid, DFT methods can be employed to calculate a range of electronic properties that govern its chemical behavior.

The electronic structure of this compound is influenced by the interplay of the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl and methyl groups attached to the pyridine (B92270) ring. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized molecular geometry and key electronic parameters.

One of the most important aspects of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. For substituted picolinic acids, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, such as around the oxygen atoms of the hydroxyl and carboxyl groups, as well as the nitrogen atom of the pyridine ring. Regions of positive potential (blue) highlight electron-deficient areas.

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and electrophilicity (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher chemical hardness suggests lower reactivity. Studies on similar substituted picolinic acids have shown that the nature and position of substituents significantly modulate these reactivity indices.

ParameterDescriptionPredicted Influence on this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.The electron-donating -OH and -CH3 groups are expected to raise the HOMO energy compared to unsubstituted picolinic acid, making it a better electron donor.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.The LUMO is likely to be stabilized (lowered in energy) by the electronegative atoms, but the overall effect will be a combination of all substituents.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.The presence of both donating and withdrawing groups may lead to a moderate HOMO-LUMO gap, suggesting a balance of stability and reactivity.
Chemical Hardness (η) Resistance to change in electron distribution.A moderate HOMO-LUMO gap would correspond to moderate chemical hardness.
Electrophilicity (ω) A measure of the energy lowering of a system when it accepts electrons.The electrophilicity index would quantify its ability to act as an electrophile in reactions.

This table is illustrative and based on general principles of substituent effects in computational chemistry.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the carboxylic acid group to the pyridine ring. The orientation of the hydroxyl group's hydrogen atom also contributes to the conformational landscape.

The potential energy surface (PES) of the molecule can be explored by systematically rotating the dihedral angle defined by the atoms of the pyridine ring and the carboxylic acid group. Quantum chemical calculations can be performed at each rotational increment to determine the corresponding energy. A plot of energy versus this dihedral angle reveals the energy minima, corresponding to stable conformers, and the energy barriers to rotation between them.

For this compound, steric and electronic interactions will dictate the most stable conformations. It is likely that the most stable conformer will have the carboxylic acid group oriented to minimize steric hindrance with the adjacent methyl group. Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the pyridine ring, or between the carboxylic acid proton and the hydroxyl oxygen, could play a significant role in stabilizing certain conformations.

The relative energies of different conformers can be used to calculate their Boltzmann population at a given temperature, providing insight into the predominant shapes the molecule adopts under thermal equilibrium. This information is crucial for understanding its reactivity and how it might interact with biological macromolecules.

Conformer FeatureDescriptionExpected Low-Energy Conformation
Carboxylic Acid Orientation Rotation around the C-C bond between the pyridine ring and the carboxyl group.The C=O and O-H bonds of the carboxyl group will likely orient to minimize steric repulsion with the 3-methyl group. An orientation where the carboxyl proton can interact with the pyridine nitrogen is also possible.
Hydroxyl Group Orientation Rotation of the H atom around the C-O bond of the hydroxyl group.A conformation that allows for intramolecular hydrogen bonding with the adjacent carboxyl group or the pyridine nitrogen would be favored.
Relative Energy The calculated energy of each stable conformer.The global minimum energy conformer will be the most populated species at equilibrium.

This table outlines the key considerations for the conformational analysis of this compound.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, providing a bridge between static quantum chemical calculations and the dynamic reality of molecules in solution. An MD simulation of this compound, typically in a box of explicit solvent molecules like water, can reveal important aspects of its solution-phase behavior.

In such a simulation, the interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. This allows for the analysis of various properties, including:

Solvation Structure: The arrangement of solvent molecules around the solute can be characterized by calculating radial distribution functions (RDFs). For this compound in water, RDFs would reveal the average distances and coordination numbers of water molecules around the polar groups (carboxyl, hydroxyl, and pyridine nitrogen), providing a detailed picture of hydration.

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the solute and solvent, as well as potential intramolecular hydrogen bonds, can be monitored throughout the simulation. The strength and lifetime of these hydrogen bonds are critical to the molecule's solubility and interactions.

Conformational Dynamics: MD simulations allow for the exploration of the conformational space of the molecule in solution, showing how the presence of a solvent affects the relative stability of different conformers and the energy barriers for interconversion.

Aggregation Behavior: By simulating multiple molecules of this compound, it is possible to study their tendency to aggregate in solution. The simulations can reveal the preferred orientations and intermolecular interactions (e.g., stacking of pyridine rings, intermolecular hydrogen bonds) that drive self-assembly.

Insights from MD simulations are valuable for understanding the pharmacokinetic properties of a molecule, such as its solubility and ability to cross biological membranes.

Docking Studies with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. For this compound, docking studies can be used to hypothesize potential biological targets and to understand the molecular basis of its potential biological activity.

Picolinic acid and its derivatives have been investigated as inhibitors for a variety of enzymes. nih.gov Based on this, potential biological targets for this compound could include metalloenzymes, kinases, or other enzymes where the pyridine carboxylic acid moiety can act as a key binding element. For example, the carboxylic acid can chelate metal ions in the active site of metalloenzymes, while the pyridine ring can engage in pi-stacking or hydrogen bonding interactions.

A typical docking study involves the following steps:

Selection of a Biological Target: A protein structure, usually obtained from the Protein Data Bank (PDB), is chosen as the receptor.

Preparation of Ligand and Receptor: The 3D structure of this compound is generated and optimized. The receptor structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the receptor.

Scoring and Analysis: The resulting poses are evaluated using a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

These studies can guide the design of new derivatives with improved potency and selectivity.

Proposed Target ClassRationale for SelectionKey Potential Interactions
Metalloenzymes (e.g., Carbonic Anhydrase) The picolinic acid scaffold is known to chelate metal ions (like Zn2+) in enzyme active sites. nih.govCarboxylate group chelating the metal ion; pyridine ring and other substituents forming hydrogen bonds and hydrophobic interactions with active site residues.
Kinases Some picolinic acid derivatives have shown kinase inhibitory activity. dovepress.comFormation of hydrogen bonds with the hinge region of the kinase; occupation of the ATP-binding pocket.
DNA Gyrase/Topoisomerase The planar heterocyclic ring system could potentially intercalate between DNA base pairs or interact with the enzyme's binding site.Pi-stacking interactions with DNA bases; hydrogen bonding and electrostatic interactions with the protein.

This table presents hypothetical biological targets for this compound based on the activities of related compounds.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed after a DFT geometry optimization. The calculated chemical shifts for this compound can be compared with experimental data to validate its structure. The electronic environment of each nucleus, influenced by the hydroxyl, methyl, and carboxyl groups, will determine its chemical shift. For example, the hydroxyl proton is expected to be a broad singlet, while the protons on the pyridine ring will show characteristic splitting patterns.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the peaks in an IR spectrum. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid (broad), the O-H stretch of the phenol, the C=O stretch of the carboxylic acid, C=C and C=N stretching vibrations of the pyridine ring, and C-H stretching and bending modes. Comparing the calculated spectrum with an experimental one can help in the assignment of vibrational bands. It is common practice to scale the calculated frequencies to account for anharmonicity and other approximations in the computational method.

Spectroscopic TechniquePredicted Key Features for this compound
¹H NMR - Aromatic protons on the pyridine ring with specific chemical shifts and coupling constants. - A singlet for the methyl group protons. - A broad singlet for the carboxylic acid proton. - A singlet for the hydroxyl proton.
¹³C NMR - Distinct signals for each of the carbon atoms in the pyridine ring, the methyl group, and the carboxyl group. - The chemical shifts would be influenced by the attached functional groups.
IR Spectroscopy - A broad O-H stretching band from the carboxylic acid (around 2500-3300 cm⁻¹). - An O-H stretching band from the hydroxyl group (around 3200-3600 cm⁻¹). - A strong C=O stretching band from the carboxylic acid (around 1700-1730 cm⁻¹). - C=C and C=N stretching bands from the pyridine ring (in the 1400-1600 cm⁻¹ region).

This table summarizes the expected spectroscopic features based on the structure of this compound and general principles of spectroscopy.

Role of 4 Hydroxy 3 Methylpicolinic Acid As a Key Intermediate in Chemical Synthesis

Synthesis of Complex Heterocyclic Compounds

4-Hydroxy-3-methylpicolinic acid and its derivatives serve as valuable precursors in the synthesis of complex heterocyclic compounds. The strategic placement of hydroxyl, methyl, and carboxylic acid groups on the pyridine (B92270) ring allows for a variety of chemical transformations, making it a versatile building block for constructing more intricate molecular architectures. A notable example of its application is in the synthesis of substituted benzimidazoles, a class of heterocyclic compounds with significant importance in medicinal chemistry.

A key transformation involves the conversion of this compound to its corresponding nitrile derivative, 4-hydroxy-3-methylpicolinonitrile. This nitrile intermediate is particularly reactive and serves as a crucial component in multi-step synthetic pathways. For instance, it is a pivotal starting material in the synthesis of 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, a compound related to the proton pump inhibitor Rabeprazole. The synthesis of this complex benzimidazole (B57391) derivative highlights the utility of the 4-hydroxy-3-methylpyridine scaffold in constructing fused heterocyclic systems.

The general synthetic strategy often involves the protection of the hydroxyl group, followed by nucleophilic substitution or condensation reactions, and subsequent manipulation of the nitrile or carboxylic acid group to achieve the desired heterocyclic core. The methyl group on the pyridine ring can also influence the reactivity and electronic properties of the molecule, and can be a site for further functionalization in more advanced synthetic schemes.

Utility in the Preparation of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The application of this compound as an intermediate extends to the synthesis of pharmaceutical precursors and active pharmaceutical ingredients (APIs). Its structural motifs are found in various biologically active molecules, and its derivatives are key components in the synthesis of important drugs.

As previously mentioned, a significant application of a derivative of this compound is in the synthesis of a key related substance of Rabeprazole sodium. Rabeprazole is a widely used medication for treating acid-related gastrointestinal disorders. The synthesis of its analogues and related substances is crucial for quality control and the development of new therapeutic agents. The multi-step synthesis of 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, which starts from a precursor of this compound, underscores the importance of this intermediate in the pharmaceutical industry.

The versatility of the this compound scaffold suggests its potential in the synthesis of other APIs. The pyridine ring is a common feature in many drugs, and the specific substitution pattern of this compound offers unique opportunities for medicinal chemists to design and synthesize novel drug candidates with a wide range of therapeutic applications.

Application in Agrochemical and Material Science Research

While the primary documented applications of this compound and its derivatives are in the pharmaceutical sector, the structural features of this compound suggest potential for its use in agrochemical and material science research. Pyridine-based compounds are known to exhibit a range of biological activities, including herbicidal, insecticidal, and fungicidal properties. The specific substitution pattern of this compound could be explored for the development of new agrochemicals with improved efficacy and environmental profiles. However, publicly available research in this specific area is limited.

In the field of material science, pyridine-containing polymers and coordination complexes have attracted interest for their electronic, optical, and catalytic properties. The carboxylic acid and hydroxyl groups of this compound are suitable for polymerization reactions and for acting as ligands in the formation of metal-organic frameworks (MOFs) and other coordination polymers. These materials could have potential applications in areas such as gas storage, catalysis, and sensing. Nevertheless, specific research on the use of this compound in material science is not extensively documented in the current literature.

Development of Novel Synthetic Routes Utilizing this compound

The development of novel and efficient synthetic routes is a continuous effort in organic chemistry. For this compound, research has been focused on both its synthesis and its utilization in subsequent chemical transformations. A key area of development is the efficient conversion of readily available starting materials into the 4-hydroxy-3-methylpyridine scaffold.

One of the significant synthetic advancements is the preparation of 4-hydroxy-3-methylpicolinonitrile, a key intermediate derived from this compound precursors. The synthesis of this nitrile has been achieved through a multi-step process starting from 3-methylpicolinonitrile. This route provides a practical method for obtaining this important building block, which can then be used in the synthesis of more complex molecules.

Further research into novel synthetic routes could focus on greener and more atom-economical methods for the synthesis of this compound itself, as well as developing new methodologies to functionalize its pyridine ring. This could involve the use of modern catalytic systems and flow chemistry techniques to improve yields, reduce waste, and expand the scope of its applications in various fields of chemical synthesis.

Future Research Directions and Potential Applications in Chemical Biology

Exploration of Undiscovered Biological Activities through High-Throughput Screening

High-Throughput Screening (HTS) offers a powerful methodology for rapidly assessing the biological effects of a compound across a vast number of assays. This approach can unveil previously unknown activities of 4-Hydroxy-3-methylpicolinic acid. By screening it against large libraries of molecular targets and cellular models, researchers can identify potential interactions and biological responses.

Modern HTS platforms can test compounds against various targets, including enzymes, receptors, and whole-cell systems, to uncover potential therapeutic applications. For instance, screening could reveal inhibitory activity against bacterial or fungal pathogens, or effects on specific cellular pathways relevant to human diseases. HTS strategies that screen molecules in combination can also identify synergistic or additive effects with other known agents.

The process typically involves the following steps:

Assay Development: Designing and optimizing robust assays suitable for miniaturization and automation.

Library Screening: Testing this compound, often as part of a larger chemical library, against the developed assays.

Hit Identification: Identifying initial "hits" that show activity in the primary screen.

Hit Validation and Characterization: Confirming the activity of the hits through secondary assays and eliminating false positives.

The data generated from HTS can provide the foundational knowledge needed to pursue more in-depth studies on the compound's mechanism of action.

Screening ApproachPotential Targets/AssaysDesired Outcome
Cellular Target-Based HTS Whole-cell assays (e.g., bacterial or fungal growth inhibition, cancer cell line cytotoxicity).Identification of antimicrobial or anticancer activity.
Molecular Target-Based HTS Enzyme inhibition assays (e.g., kinases, proteases), receptor binding assays.Discovery of specific molecular targets and mechanisms of action.
Phenotypic Screening Assays measuring complex cellular phenotypes (e.g., biofilm formation, sporulation).Uncovering effects on complex biological processes. nih.gov

Design and Synthesis of Advanced Analogs with Tuned Specificity

The structure of this compound serves as a valuable starting point, or "scaffold," for the synthesis of new, related molecules, known as analogs. By systematically modifying its chemical structure, researchers can fine-tune its biological activity, specificity, and pharmacokinetic properties. This process, known as structure-activity relationship (SAR) analysis, is a cornerstone of medicinal chemistry.

Synthetic strategies can focus on several key positions of the molecule:

Modification of the Carboxylic Acid: Conversion to esters, amides, or other functional groups can alter the molecule's polarity, cell permeability, and binding interactions.

Derivatization of the Hydroxyl Group: Alkylation or acylation of the hydroxyl group can impact its role as a hydrogen bond donor or acceptor.

Substitution on the Pyridine (B92270) Ring: Introducing different substituents at available positions on the pyridine ring can dramatically influence target binding and specificity.

For example, the synthesis of a series of 4-hydroxy-2-quinolone analogs with varying substituents has demonstrated that such modifications can have a dramatic impact on antimicrobial activities. nih.gov Similarly, creating carboxamide derivatives of related quinolinone scaffolds has led to compounds with potent anti-inflammatory and antioxidant activities. mdpi.com These examples underscore the potential for discovering novel agents through the rational design and synthesis of analogs based on the this compound scaffold.

Modification SiteSynthetic Reaction ExamplePotential Impact on Activity
Carboxylic AcidAmide bond formationImproved metabolic stability, altered binding interactions.
Hydroxyl GroupEther synthesisIncreased lipophilicity, removal of hydrogen bonding capability.
Pyridine RingSuzuki-Miyaura cross-couplingIntroduction of diverse aryl or heteroaryl groups to explore new binding pockets.

Integration into Fragment-Based Drug Discovery or Combinatorial Chemistry Libraries

The relatively low molecular weight and structural simplicity of this compound make it an ideal candidate for inclusion in specialized chemical libraries used for drug discovery.

Fragment-Based Drug Discovery (FBDD): This approach screens small, low-complexity molecules ("fragments") to identify those that bind weakly but efficiently to a biological target. nih.gov Because of their small size, fragments can explore chemical space more effectively than larger, more complex molecules. Once a binding fragment is identified, often through biophysical methods like X-ray crystallography, it can be optimized and grown into a more potent lead compound. nih.govrsc.org The defined structure of this compound, with its distinct functional groups, provides clear vectors for chemical elaboration, making it an attractive starting point for an FBDD campaign.

Combinatorial Chemistry: This field involves the rapid synthesis of large numbers of different but structurally related molecules, creating a "library." nih.gov These libraries can then be screened for biological activity. This compound can be used as a core scaffold in the creation of such a library. By attaching a variety of different chemical building blocks to its functional groups, a diverse set of related compounds can be generated and screened simultaneously, accelerating the discovery of new bioactive molecules. nih.gov

Library TypeRole of this compoundKey Advantage
Fragment Library Included as a single fragment for screening.High "hit quality" due to efficient binding interactions; provides a good starting point for optimization.
Combinatorial Library Used as the central scaffold for library synthesis.Allows for the rapid generation and screening of thousands to millions of related compounds to explore SAR.

Application as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule used to study and manipulate a biological process or target. If this compound or one of its optimized analogs is found to have a specific and potent biological activity, it could be developed into such a tool. By modifying the probe with tags (e.g., fluorescent dyes or biotin), researchers can visualize its localization within cells, identify its binding partners, and help elucidate complex biological pathways.

For example, if an analog shows potent and selective inhibition of a specific enzyme, it could be used to study the downstream consequences of that enzyme's inhibition in cellular or animal models. This can provide crucial insights into the enzyme's role in health and disease. The biosynthesis of related picolinic acid structures, such as 3-hydroxypicolinic acid, has been reconstituted in vitro, demonstrating how the enzymatic pathways for such molecules can be studied and potentially engineered. rsc.org Understanding the biosynthesis of this compound could similarly shed light on its natural biological function and inspire the development of probes to investigate related pathways.

The development of such probes would be instrumental in advancing our understanding of fundamental biology and could validate new targets for therapeutic intervention.

Q & A

Q. What computational methods are suitable for predicting the reactivity of this compound with biological targets?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) to screen protein targets (e.g., enzymes with carboxylate-binding pockets) with MD simulations (GROMACS) to assess binding stability. QSAR models trained on analogs like 5-bromo-4-hydroxypicolinic acid can predict bioactivity. Cross-validate predictions with in vitro assays, such as enzyme inhibition studies using spectrophotometric monitoring .

Methodological Design Table

Study ObjectiveRecommended ApproachKey References
Synthetic OptimizationDoE (Design of Experiments) to optimize temperature, catalyst, and solvent ratios
Stability ProfilingAccelerated degradation studies (40°C/75% RH) with HPLC monitoring
Biological Activity ValidationOrthogonal assays (SPR, ITC) and meta-analysis of literature data
Metal-Chelation AnalysisTitrimetry, UV-Vis spectroscopy, and DFT modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.